![molecular formula C14H8FNO3 B3390016 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid CAS No. 950271-35-9](/img/structure/B3390016.png)
3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid
Overview
Description
“3-(4-Fluorophenyl)propionic acid” is a fluorinated building block with a molecular formula of FC6H4CH2CH2CO2H and a molecular weight of 168.16 . It may be used in the synthesis of 2-oxopiperazine guanidine analog .
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile produced 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine, which reacted with aromatic and heterocyclic aldehydes and subsequent reduction with NaBH4 yielded [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted amines .Molecular Structure Analysis
The molecular structure of “3-(4-Fluorophenyl)propionic acid” can be represented by the SMILES stringOC(=O)CCc1ccc(F)cc1
. Chemical Reactions Analysis
While specific chemical reactions involving “3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid” are not available, related compounds such as “3-(4-Fluorophenyl)propionic acid” have been used in various reactions. For example, it may be used in the synthesis of 2-oxopiperazine guanidine analog .Physical And Chemical Properties Analysis
“3-(4-Fluorophenyl)propionic acid” is a solid at 20°C . It has a molecular weight of 168.17 .Scientific Research Applications
Fluorescent Probes for Sensing
Benzoxazole derivatives have been prepared for applications as fluorescent probes, particularly for sensing magnesium and zinc cations. These compounds exhibit sensitivity to pH changes, resulting in significant fluorescence enhancement under basic conditions. The high sensitivity and selectivity towards metal cations can be attributed to the unique properties of the benzoxazole moiety, suggesting potential utility of 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid in similar sensing applications (Tanaka et al., 2001).
Antimicrobial and Anti-Inflammatory Activity
Research on 2-halogenatedphenyl benzoxazole-5-carboxylic acids, including fluoro-substituted derivatives, has shown significant anti-inflammatory and cytotoxic activities. These compounds have been evaluated for their potential as anti-inflammatory agents and for their cytotoxicity against various cancer cell lines. The presence of a fluoro group, as in 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid, may enhance the biological activity, indicating its potential use in developing new therapeutic agents (Thakral et al., 2022).
Spectroscopic and Quantum Chemical Studies
Vibrational spectroscopic studies and quantum chemical calculations have been conducted on similar benzoxazole compounds, providing insights into their molecular structure and electronic properties. Such studies are crucial for understanding the fundamental properties of 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid, which can inform its potential applications in materials science and molecular electronics (Mary et al., 2008).
Photophysical Properties
The study of photophysical properties of benzoxazole derivatives, including their fluorescence behavior in different environments, has implications for their use in biophysical studies as synthetic fluorescent amino acids. The solvatochromism and photophysical properties of these compounds, determined by substituents on the nitrogen atom, highlight their potential as fluorescent probes in biological systems (Guzow et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as boronic esters, have been known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds with similar structures, such as boronic esters, have been known to participate in various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that the success of sm cross-coupling reactions, which similar compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It’s worth noting that the success of sm cross-coupling reactions, which similar compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
3-(4-fluorophenyl)-2,1-benzoxazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-10-4-1-8(2-5-10)13-11-7-9(14(17)18)3-6-12(11)16-19-13/h1-7H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALKVWRSKGRCEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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